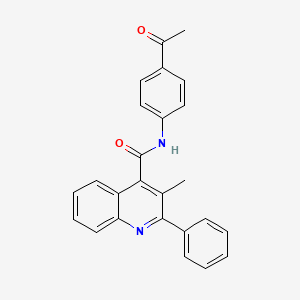
N-(4-acetylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as AMQ-1, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been the subject of scientific research due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in changes in gene expression. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been shown to inhibit the activity of HDACs, leading to changes in gene expression. This may have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Furthermore, it exhibits cytotoxicity against various cancer cell lines, making it a potential therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments. In addition, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research of N-(4-acetylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Furthermore, its potential toxicity and side effects need to be further investigated. Another direction is to investigate its potential application in other fields, such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective HDAC inhibitors.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been the subject of scientific research due to its potential application in various fields. In medicinal chemistry, this compound has been investigated as a potential antitumor agent. Studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to inhibit the growth of tumor xenografts in mice, suggesting its potential as a therapeutic agent.
In biochemistry, this compound has been studied for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression and are involved in various cellular processes, including cell proliferation and differentiation. Inhibition of HDACs has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-16-23(25(29)26-20-14-12-18(13-15-20)17(2)28)21-10-6-7-11-22(21)27-24(16)19-8-4-3-5-9-19/h3-15H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKHZYSVRLLXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



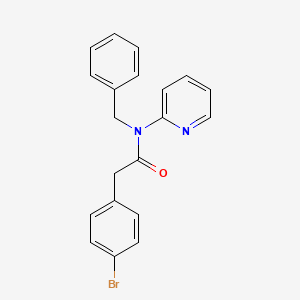
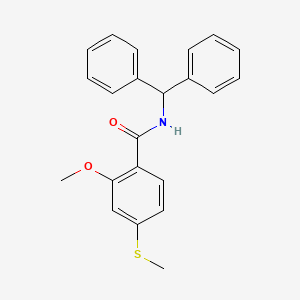
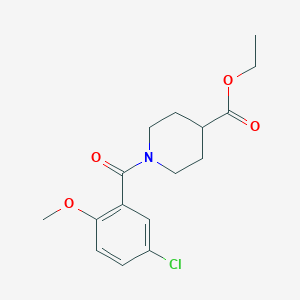
![4-[(4-chlorophenyl)acetyl]morpholine](/img/structure/B3462397.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B3462404.png)
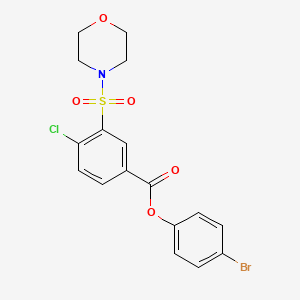
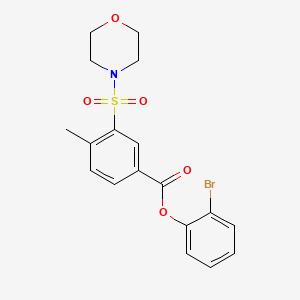
![4-chloro-3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3462445.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B3462456.png)
![2-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B3462461.png)
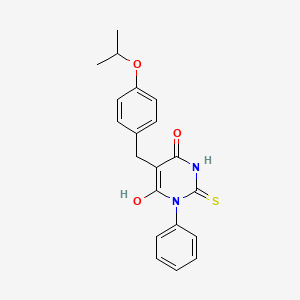
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-2-methoxybenzamide](/img/structure/B3462470.png)
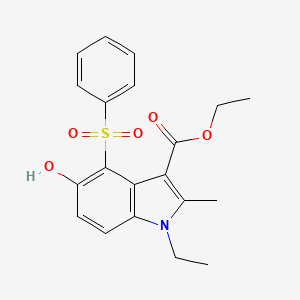
![N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methyl-1-piperazinyl)-N-phenylacetamide](/img/structure/B3462487.png)